molecular formula C13H6ClF3N2O B12074192 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile

2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile

Cat. No.: B12074192
M. Wt: 298.65 g/mol
InChI Key: YUMVUEDZRFDYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile: is a chemical compound with the following structural formula:

ClC6H3(CF3)OC(N)C6H4NO\text{ClC}_6\text{H}_3(\text{CF}_3)\text{OC}(\equiv\text{N})\text{C}6\text{H}_4\text{NO} ClC6​H3​(CF3​)OC(≡N)C6H4​NO

This compound belongs to the class of nicotinonitriles and contains both a pyridine ring and a nitrile group. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthetic route for 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile involves the following steps:

    Arylation of 2-Chloronicotinonitrile: The chlorination of nicotinonitrile yields 2-chloronicotinonitrile.

    Suzuki-Miyaura Coupling: The 2-chloronicotinonitrile reacts with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactions:

    Arylation: The initial chlorination step introduces the chlorine atom.

    Suzuki-Miyaura Coupling: This cross-coupling reaction connects the 2-chloronicotinonitrile and 4-(trifluoromethoxy)phenylboronic acid, forming the target compound.

Common Reagents and Conditions:
  • Palladium catalyst (often Pd(PPh₃)₄)
  • Base (e.g., potassium carbonate or sodium hydroxide)
  • Solvents (e.g., DMF, DMSO, or toluene)

Major Products: The major product is 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile itself.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Heterocycles: Valuable for medicinal chemistry due to fluorine’s unique properties.

Biology and Medicine:

    Drug Discovery: Investigated as a potential drug scaffold.

    Biological Activity: Studied for its effects on specific targets (e.g., enzymes, receptors).

Industry:

    Agrochemicals: Potential use as herbicides or fungicides.

    Materials Science: Incorporation into polymers or materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.

Comparison with Similar Compounds

While 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile is unique due to its trifluoromethoxyphenyl group, similar compounds include:

    2-Chloronicotinonitrile: Lacks the trifluoromethoxy substitution.

    4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl motif but lacks the nicotinonitrile core.

Properties

Molecular Formula

C13H6ClF3N2O

Molecular Weight

298.65 g/mol

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H6ClF3N2O/c14-12-9(6-18)5-10(7-19-12)8-1-3-11(4-2-8)20-13(15,16)17/h1-5,7H

InChI Key

YUMVUEDZRFDYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.